molecular formula C11H9N3OS2 B2638635 5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 478034-03-6

5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one

Cat. No. B2638635
CAS RN: 478034-03-6
M. Wt: 263.33
InChI Key: UJHBLSGKRDPGGZ-UHFFFAOYSA-N
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Description

“5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one” is a chemical compound with the molecular formula C11H9N3OS2 . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds that have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including “5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one”, has been achieved through various methods. One such method involves a one-pot, three-component reaction . Another method involves a Na2HPO4-catalyzed four-component reaction .


Molecular Structure Analysis

The molecular structure of “5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one” has been confirmed by microanalysis, IR, 1H NMR, and mass spectrometry .

Scientific Research Applications

Antitumor Activity and Docking Analysis

Research has demonstrated the synthesis of new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, which include structures related to the specified compound. These derivatives have shown pronounced antitumor activity in vitro. The activity of these compounds primarily depends on the nature of the amine fragments, and a docking analysis has been performed for the most active compounds, suggesting potential use in cancer treatment and drug design (Sirakanyan et al., 2019).

Antibacterial and Antitumor Agents

Another study focused on the synthesis of novel series of compounds including thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, used as key intermediates for the synthesis of other derivatives. These compounds were evaluated in vitro against human tumor cell lines and various bacterial strains, showing higher activity against all cell lines than standard drugs in certain cases, suggesting their potential as antibacterial and antitumor agents (Hafez et al., 2017).

Anticonvulsant and Tranquilizer Activity

A study on the synthesis of 4-substituted 6,7-dihydro-7,7-dimethyl-5-oxo-9H-pyrano-[4′,3′: 4,5]-thieno[3,2-e]imidazo[1,2-a]pyrimidines revealed their potential anticonvulsant and tranquilizer properties. The new methods developed for synthesizing these compounds can lead to the discovery of new drugs with anticonvulsant and tranquilizer effects (Oganisyan et al., 2007).

properties

IUPAC Name

7-prop-2-enylsulfanyl-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-2-4-17-11-13-10-7(3-5-16-10)9-12-8(15)6-14(9)11/h2-3,5H,1,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHBLSGKRDPGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C=CS2)C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 2
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 3
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 4
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 5
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 6
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one

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